molecular formula C9H15NO B1281686 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol CAS No. 54609-15-3

3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol

Cat. No. B1281686
CAS RN: 54609-15-3
M. Wt: 153.22 g/mol
InChI Key: GOUOXVSGSPMQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, similar to benzene, and the parent compound of many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” would consist of a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom, and a propan-1-ol group attached to the 3-position of the pyrrole ring. The 2,5-positions of the pyrrole ring are substituted with methyl groups .

Scientific Research Applications

Antibacterial Activity

This compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . These heterocycles have been thoroughly characterized and evaluated for their antibacterial properties .

Antitubercular Activity

Some of the synthesized compounds from this chemical have also demonstrated strong antitubercular properties . This makes it a potential candidate for the development of new antitubercular drugs .

Inhibition of Enoyl ACP Reductase

The compound has been used in the synthesis of molecules that have shown appreciable action against the enzyme Enoyl ACP Reductase . This enzyme is a key player in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .

Inhibition of DHFR Enzymes

The synthesized molecules from this compound have exhibited significant action against DHFR (Dihydrofolate Reductase) enzymes . DHFR is an important enzyme involved in DNA synthesis and cell division, and its inhibition can lead to the development of anticancer and antimicrobial drugs .

Molecular Docking Studies

The synthesized compounds have been used in molecular docking studies to determine their potential mode of action . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Inhibition of GATA Family Proteins

The compound, also known as Pyrrothiogatain, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” is involved in. Pyrrole derivatives are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties .

Safety and Hazards

The safety and hazards of “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” would depend on its specific properties. Pyrrole itself is flammable and can form explosive mixtures with air . It’s also harmful if swallowed, inhaled, or comes into contact with skin .

Future Directions

The future directions for research on “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” would depend on its potential applications. Given the wide range of biological activities exhibited by pyrrole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUOXVSGSPMQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol

CAS RN

54609-15-3
Record name 2,5-Dimethyl-1H-pyrrole-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54609-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.